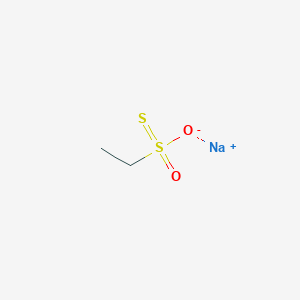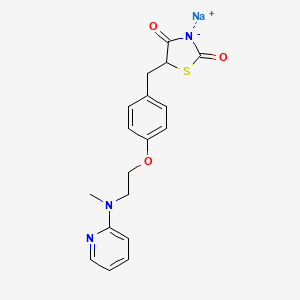
Rosiglitazone sodium
Übersicht
Beschreibung
Rosiglitazone sodium is an antidiabetic drug in the thiazolidinediones class . It is used to treat type 2 diabetes mellitus and works by improving target cell response to insulin . It may be used alone or with other medicines such as metformin or sulfonylurea agents .
Molecular Structure Analysis
The molecular formula of Rosiglitazone sodium is C18H18N3NaO3S . The molecular weight is 379.4 g/mol . The InChI is 1S/C18H19N3O3S.Na/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1 .Chemical Reactions Analysis
Rosiglitazone is a potent agonist for PPARγ with an EC50 of 43 nM for the human receptor . It works as an insulin sensitizer by binding to the PPARγ receptors in fat cells and making the cells more responsive to insulin .Physical And Chemical Properties Analysis
The molecular weight of Rosiglitazone sodium is 379.4 g/mol . The molecular formula is C18H18N3NaO3S . The InChI is 1S/C18H19N3O3S.Na/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1 .Relevant Papers The relevant papers analyzed for this response are from Mayo Clinic , Wikipedia , Sigma Aldrich , Drugs.com , Rexall.ca , PubChem , and NCBI Bookshelf .
Wissenschaftliche Forschungsanwendungen
Improving Insulin Sensitivity and Lowering Blood Pressure
Rosiglitazone Sodium has been found to improve insulin sensitivity and lower blood pressure in hypertensive patients . A study involving 24 hypertensive non-diabetic patients showed that after rosiglitazone treatment, there was a significant decrease in fasting insulin and an increase in total glucose disposal during the clamp . This suggests that Rosiglitazone Sodium can be beneficial in managing hypertension and insulin resistance .
Ameliorating Endothelial Dysfunction in Type 2 Diabetes
Rosiglitazone Sodium has been used in the treatment of type 2 diabetes to ameliorate endothelial dysfunction . A double-blind cross-over trial involving 12 patients with recently diagnosed type 2 diabetes showed that Rosiglitazone Sodium improved insulin resistance by 60% compared with nateglinide . This suggests that Rosiglitazone Sodium can be beneficial in managing endothelial dysfunction in type 2 diabetes .
Co-crystal with Berberine for Hyperglycemia and Insulin Resistance
A co-crystal of Rosiglitazone Sodium with berberine has been studied for its effect on hyperglycemia and insulin resistance . This co-crystal was found to improve these conditions in high-sugar high-fat diet-induced diabetic mice . This suggests that Rosiglitazone Sodium, when used in combination with berberine, can be beneficial in managing hyperglycemia and insulin resistance .
Wirkmechanismus
Target of Action
Rosiglitazone sodium primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ . PPARγ is a nuclear receptor that regulates the transcription of several genes involved in glucose and lipid metabolism .
Mode of Action
Rosiglitazone sodium acts as a selective ligand of PPARγ , activating this receptor . This activation influences the production of gene products involved in glucose and lipid metabolism . Apart from its effect on insulin resistance, rosiglitazone sodium also appears to have an anti-inflammatory effect: nuclear factor kappa-B (NFκB) levels fall and inhibitor (IκB) levels increase in patients on rosiglitazone .
Biochemical Pathways
Rosiglitazone sodium affects the biochemical pathways related to glucose and lipid metabolism. By activating PPARγ, it influences the production of gene products involved in these pathways . The activation of PPARγ is also associated with an anti-inflammatory effect, as evidenced by the decrease in NFκB levels and increase in IκB levels .
Pharmacokinetics
Rosiglitazone sodium exhibits a bioavailability of 99% . It is metabolized in the liver, primarily via the CYP2C8 enzyme . The drug is excreted in the urine (64%) and feces (23%) as metabolites . The elimination half-life of rosiglitazone sodium is approximately 3-4 hours .
Result of Action
The activation of PPARγ by rosiglitazone sodium leads to improved insulin sensitivity, thereby helping to maintain glycemic control in adults with type 2 diabetes mellitus . It also appears to have an anti-inflammatory effect, as evidenced by the decrease in NFκB levels and increase in IκB levels .
Action Environment
The action, efficacy, and stability of rosiglitazone sodium can be influenced by various environmental factors. For instance, the drug’s cardiovascular toxicity is higher than that of pioglitazone, another drug in the thiazolidinedione class . This has led to restrictions or even withdrawal of rosiglitazone sodium from the market in most countries due to concerns about its cardiovascular safety . New data on rosiglitazone sodium-mediated heart failure, myocardial infarction, and fractures provide clinicians with prescriptions with fewer side effects to treat patients .
Eigenschaften
IUPAC Name |
sodium;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.Na/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOHHIYSRDUSCX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rosiglitazone sodium | |
CAS RN |
316371-83-2 | |
| Record name | Rosiglitazone sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0316371832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ROSIGLITAZONE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR4MBO751R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






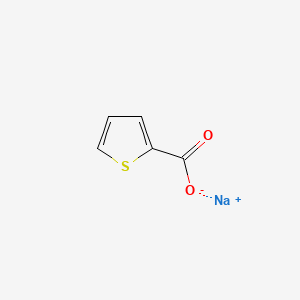
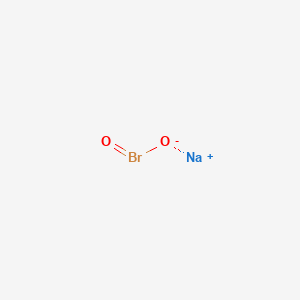
![Potassium 3-[4-(morpholine-4-sulfonyl)phenyl]propanoate](/img/structure/B1324469.png)





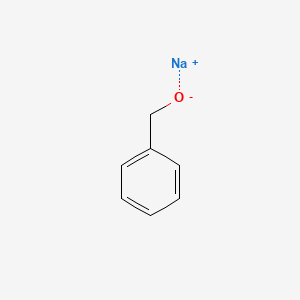
![Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate](/img/structure/B1324480.png)
